N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine
Description
Historical Context and Significance of the Quinazoline (B50416) Scaffold in Chemical Biology Research
The quinazoline scaffold has a rich history in the realm of chemical and biological research, with its significance growing substantially over the decades. The first synthesis of a quinazoline derivative was reported in the late 19th century. Since then, the versatile nature of this scaffold has captured the attention of medicinal chemists worldwide.
Quinazolines are not only synthetic creations but are also found in nature, with over 200 biologically active quinazoline and quinoline (B57606) alkaloids identified. This natural prevalence hinted early on at the potential for this chemical structure to interact with biological systems.
The true significance of the quinazoline scaffold in chemical biology and drug discovery, however, became prominently established with the development of targeted cancer therapies. Researchers discovered that 2,4-disubstituted quinazoline derivatives could act as potent and selective inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. This led to the successful development of several FDA-approved anticancer drugs, such as gefitinib (B1684475), erlotinib (B232), and lapatinib, which are used to treat various cancers, including non-small cell lung cancer and breast cancer. ekb.eg These drugs function by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, thereby inhibiting cancer cell proliferation and survival. ekb.eg
Beyond oncology, the quinazoline scaffold has demonstrated a remarkable breadth of biological activities, making it a "privileged structure" in medicinal chemistry. Privileged structures are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The diverse pharmacological activities attributed to quinazoline derivatives include:
Anticancer: As mentioned, this is the most prominent application, with numerous studies exploring their efficacy against various cancer cell lines. acs.orgnih.govnih.gov
Antimicrobial: Various quinazoline derivatives have shown activity against a range of bacteria and fungi.
Antiviral: Research has indicated the potential of some quinazolines as antiviral agents.
Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties.
Kinase Inhibition: A primary mechanism for their anticancer effects, with inhibitors developed for various kinases beyond EGFR. ekb.egnih.gov
The versatility of the quinazoline scaffold stems from the ability to easily modify its structure at various positions, particularly at the 2 and 4 positions. This allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents.
Academic Research Trajectory and Future Prospects of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine
While the broader class of quinazoline derivatives has been the subject of extensive academic research, the specific compound this compound has a more limited and recent research trajectory. Its synthesis follows general multi-step routes common for quinazoline derivatives, involving condensation and cyclization reactions to form the core structure, followed by substitutions to introduce the 4-nitrophenyl and benzylamine (B48309) groups. vulcanchem.com
The academic interest in this particular molecule and its close analogs lies in the exploration of structure-activity relationships (SAR) for various biological targets. The 2,4-disubstituted quinazoline framework is a well-established pharmacophore for kinase inhibition, and the specific substituents in this compound suggest a rationale for its investigation in this area.
Key Structural Features and Their Research Implications:
2-(4-nitrophenyl) group: The presence of a phenyl ring at the 2-position is common in many biologically active quinazolines. The nitro group at the para position is a strong electron-withdrawing group, which can influence the molecule's interaction with biological targets through electronic effects and potential for hydrogen bonding.
N-benzyl group at the 4-position: The amino group at the 4-position is crucial for the activity of many quinazoline-based kinase inhibitors, as it often forms a key hydrogen bond with the hinge region of the kinase domain. The benzyl (B1604629) substituent can explore a hydrophobic pocket in the active site, potentially enhancing binding affinity and selectivity.
Given these structural features, the research trajectory for this compound is likely to be focused on its evaluation as a potential inhibitor of various protein kinases implicated in cancer and other diseases. The table below summarizes the activity of some representative 2,4-disubstituted quinazoline derivatives, providing a context for the potential of the title compound.
Table 1: Biological Activities of Representative 2,4-Disubstituted Quinazoline Derivatives
| Compound/Derivative | Target | Activity (IC50/GI50) | Cell Line/Assay |
|---|---|---|---|
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Ovarian Cancer | 1.82 µM | OVCAR-4 |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Non-small cell lung cancer | 2.14 µM | NCI-H522 |
| 4-(benzylamino)quinazolin-2-ol | Aβ40 aggregation inhibitor | 270 nM | Thioflavin T assay |
| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Acetylcholinesterase (AChE) | 2.1 µM | Ellman's method |
This table presents data for structurally related compounds to illustrate the potential activities of the quinazoline scaffold. Data for this compound is not available in these specific studies.
The future prospects for this compound in academic research are likely to involve its inclusion in screening libraries to assess its activity against a wide range of biological targets. Further research could also focus on:
Kinase Profiling: A comprehensive screening against a panel of kinases to identify specific targets and determine its selectivity profile.
Structural Biology: Co-crystallization studies with potential target proteins to understand the molecular basis of its interactions.
Medicinal Chemistry Optimization: Synthesis of analogs with modifications to the benzyl and nitrophenyl rings to improve potency, selectivity, and drug-like properties. The nitro group, for instance, can be a liability in drug development and is often replaced with other functional groups.
Exploration of Other Therapeutic Areas: Given the broad biological activity of the quinazoline scaffold, this compound could be investigated for other potential applications, such as in neurodegenerative diseases or infectious diseases.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-25(27)17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(24-20)22-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLZGCYTMSAOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 2 4 Nitrophenyl Quinazolin 4 Amine and Its Structural Analogues
Strategies for Quinazoline (B50416) Core Construction and Functionalization
The quinazoline scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. proquest.comresearchgate.net The formation of the core ring system is the foundational step, which can be achieved through various strategies, followed by functionalization to introduce the desired substituents.
Cyclization Reactions for Quinazoline Ring Formation
The construction of the bicyclic quinazoline ring system is commonly achieved through cyclization reactions, starting from appropriately substituted aniline (B41778) derivatives. A prevalent method involves the condensation of 2-aminobenzamides or 2-aminobenzonitriles with aldehydes or nitriles. For instance, the reaction of 2-aminobenzamide (B116534) with an appropriate aldehyde, followed by cyclization and oxidation, yields the quinazolin-4(3H)-one core. researchgate.net This quinazolinone can then serve as a key intermediate for further modifications.
Another powerful approach is the cascade reductive cyclization. This method can start from 2-nitro precursors, which undergo reduction to the amine followed by an in-situ cyclization. For example, methyl N-cyano-2-nitrobenzimidates can be reacted with amines and then subjected to a reductive cyclization using reagents like iron in hydrochloric acid to form N4-substituted 2,4-diaminoquinazolines. acs.org
Microwave-assisted synthesis has also emerged as an efficient method. For example, the reaction of 2-aminobenzonitrile (B23959) with various nitriles in the presence of a base like potassium tert-butoxide under microwave irradiation can produce 4-aminoquinazoline derivatives in good to excellent yields. proquest.com
| Method | Starting Materials | Key Reagents/Conditions | Intermediate/Product Type | Reference |
|---|---|---|---|---|
| Condensation/Cyclization | 2-Aminobenzamide, Aldehydes | Acid or base catalysis, followed by oxidation | Quinazolin-4(3H)-one | researchgate.net |
| Cascade Reductive Cyclization | Methyl N-Cyano-2-nitrobenzimidate, Amines | Fe/HCl | 2,4-Diaminoquinazoline | acs.org |
| Microwave-Assisted Cyclization | 2-Aminobenzonitrile, Nitriles | Potassium tert-butoxide (t-BuOK), Microwave (MW) | 4-Aminoquinazoline | proquest.com |
| Transition-Metal-Free Cyclization | ortho-Fluorobenzamides, Amides | Cs₂CO₃, DMSO, 135 °C | Quinazolin-4-one | nih.gov |
Nucleophilic Displacement Reactions at the Quinazoline Nucleus
Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinazoline functionalization, particularly at the C-4 position. researchgate.net The carbon at position 4 of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. nih.govdoaj.org
Starting from a 2,4-dichloroquinazoline (B46505) precursor, regioselective substitution at the C-4 position can be readily achieved by reaction with a primary or secondary amine. mdpi.com This high regioselectivity is attributed to the electronic properties of the quinazoline ring, where the C-4 position is more activated towards nucleophilic attack than the C-2 position. nih.govdoaj.orglassbio.com.br This reaction is widely employed for the synthesis of 2-chloro-4-aminoquinazolines, which are versatile intermediates for further diversification. mdpi.com Similarly, a 4-chloroquinazoline (B184009) allows for the direct introduction of an amino group at this position. nih.govbeilstein-journals.org The reaction conditions can be tuned, often involving conventional heating or microwave irradiation to facilitate rapid and efficient reactions. nih.gov
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the C-C and C-N bond formation in the synthesis of complex quinazoline derivatives. nih.gov These methods are particularly useful for introducing aryl or other carbon-based substituents at the C-2 and C-4 positions.
For instance, Suzuki-Miyaura coupling can be used to introduce the 4-nitrophenyl group at the C-2 position by reacting a 2-chloroquinazoline (B1345744) precursor with 4-nitrophenylboronic acid. vulcanchem.com Similarly, palladium catalysis can be employed in one-pot, multi-component reactions to assemble highly substituted quinazolines. A palladium(II)-catalyzed cascade reaction involving 2-aminobenzonitriles, orthoformates, and arylboronic acids provides an efficient route to 4-arylquinazolines. thieme-connect.com Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming C-N bonds, allowing for the arylation of amines with haloquinazolines. mit.edu
Regioselective Introduction of the N-benzyl Moiety
The N-benzyl group in the target molecule is introduced at the C-4 position. The most direct and regioselective method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction.
The synthesis typically starts with an intermediate such as 4-chloro-2-(4-nitrophenyl)quinazoline (B2866935). This precursor, possessing a highly reactive C-Cl bond at the 4-position, readily reacts with benzylamine (B48309). The nucleophilic nitrogen of benzylamine attacks the electrophilic C-4 carbon of the quinazoline ring, leading to the displacement of the chloride ion and the formation of the desired N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine. researchgate.netnih.gov This reaction is highly regioselective, with substitution occurring almost exclusively at the C-4 position due to its greater electrophilicity compared to the C-2 position. nih.govmdpi.com The reaction can be carried out under various conditions, often in a polar solvent like ethanol (B145695) or isopropanol, sometimes with the addition of a base to neutralize the HCl generated.
Selective Incorporation of the 4-nitrophenyl Substituent
The 4-nitrophenyl group at the C-2 position can be incorporated using several strategies, either by building the quinazoline ring with the substituent already in place or by adding it to a pre-formed quinazoline core.
One common pathway involves the synthesis of 2-(4-nitrophenyl)quinazolin-4-one as a key intermediate. mjstjournal.com This can be achieved through the condensation of anthranilic acid with 4-nitrobenzamide (B147303) or a related derivative. Once the quinazolin-4-one is formed, the oxo group at C-4 can be converted into a chloro group using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). acs.org This yields the 4-chloro-2-(4-nitrophenyl)quinazoline intermediate, which is then ready for the introduction of the N-benzyl group as described in the previous section.
Alternatively, palladium-catalyzed cross-coupling reactions provide a modern and versatile approach. Starting with a 2-chloro- or 2-bromo-4-(benzylamino)quinazoline, a Suzuki-Miyaura coupling with 4-nitrophenylboronic acid can selectively install the 4-nitrophenyl group at the C-2 position. vulcanchem.com
Diversification Strategies for Substituents at Key Positions (C-2, C-4, N-4)
The synthetic methodologies described allow for considerable diversification to generate a library of structural analogues.
C-2 Position: The substituent at the C-2 position can be varied by employing different reagents in the initial ring-forming reaction. For example, using various substituted benzonitriles or benzaldehydes in cyclization reactions leads to diverse 2-arylquinazolines. Furthermore, palladium-catalyzed cross-coupling reactions on a 2-haloquinazoline scaffold are highly effective for introducing a wide array of aryl, heteroaryl, or alkyl groups. nih.govacs.org
C-4 Position: The C-4 position is most commonly diversified through the SNAr reaction on a 4-chloroquinazoline intermediate. A vast library of primary and secondary amines, including substituted anilines, benzylamines, and aliphatic amines, can be used as nucleophiles to generate a wide range of 4-aminoquinazoline derivatives. mdpi.comnih.govbeilstein-journals.orgnih.gov
N-4 Position: Diversification at the N-4 position is typically achieved by varying the amine nucleophile used in the SNAr reaction. For example, using different substituted benzylamines or N-methylbenzylamine instead of benzylamine would introduce varied substituents directly attached to the nitrogen at position 4.
| Position | Primary Method | Reagents/Substrates | Resulting Moiety | Reference |
|---|---|---|---|---|
| C-2 | Palladium-Catalyzed Suzuki Coupling | 2-Haloquinazoline, Various Aryl/Heteroarylboronic acids | 2-Aryl/Heteroaryl quinazoline | vulcanchem.com |
| C-2 | Cyclization Reaction | 2-Aminobenzonitrile, Various substituted benzonitriles | 2-Substituted-4-aminoquinazoline | proquest.com |
| C-4 | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinazoline, Various primary/secondary amines (R¹R²NH) | 4-(R¹R²N)-quinazoline | mdpi.comnih.gov |
| N-4 | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroquinazoline, Substituted Benzylamines (e.g., 4-methoxybenzylamine) | N-(substituted benzyl)quinazolin-4-amine | mdpi.com |
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of quinazoline derivatives, including this compound, has evolved beyond traditional refluxing and cyclization methods. nih.gov Modern approaches focus on improving efficiency, yield, and environmental friendliness through innovative techniques. These methodologies often involve multi-component reactions, novel catalytic systems, and energy-efficient processes. frontiersin.orgmdpi.com
One of the prominent advanced strategies is microwave-assisted synthesis . This technique significantly reduces reaction times from hours to minutes while often improving product yields. nih.govfrontiersin.org For the synthesis of the quinazoline core, a mixture of aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) can be irradiated with microwaves in a solvent-free or green-solvent system, providing a clean and efficient alternative to conventional heating. frontiersin.orgijmpr.in
Metal-mediated and catalyzed reactions have also become central to the synthesis of complex quinazoline structures. nih.gov For instance, the introduction of the 2-(4-nitrophenyl) group onto the quinazoline scaffold can be efficiently achieved via a Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling would involve a 2-chloroquinazoline precursor reacting with 4-nitrophenylboronic acid. vulcanchem.com Other metal catalysts, such as zinc, have been employed for reductive cyclization steps in the formation of related quinazoline derivatives. nih.gov
Further innovations include visible light-assisted photo-redox catalysis , which offers a metal-free approach for certain cyclization steps, utilizing the energy of light to drive the reaction under mild conditions. frontiersin.org Methodologies such as iodine/ammonium acetate-assisted three-component reactions also provide a high-yield, one-pot synthesis for highly substituted quinazolines. frontiersin.orgnih.gov These advanced methods represent a significant step forward, enabling the rapid and efficient construction of diverse libraries of quinazolinamine derivatives for further investigation.
| Technique | Description | Key Advantages | Relevant Step in Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture, accelerating reaction rates. frontiersin.org | Reduced reaction time, improved yields, cleaner reactions. nih.govfrontiersin.org | Formation of the core quinazoline ring from precursors. ijmpr.in |
| Palladium-Catalyzed Cross-Coupling | Employs a palladium catalyst (e.g., in Suzuki-Miyaura reactions) to form carbon-carbon bonds. vulcanchem.com | High efficiency and functional group tolerance for creating complex molecules. acs.org | Introduction of the 2-(4-nitrophenyl) substituent. vulcanchem.com |
| Visible Light Photo-Redox Catalysis | Utilizes visible light and a photosensitizer to initiate oxidative C-C bond formation without metals. frontiersin.org | Metal-free, mild reaction conditions, broad functional group tolerance. frontiersin.org | Potential for cyclization of amidine derivatives to form the quinazoline core. frontiersin.org |
| Iodine-Catalyzed Three-Component Reaction | A one-pot reaction involving an aldehyde, an o-aminoarylketone, and ammonium acetate with iodine as a catalyst. frontiersin.orgnih.gov | Excellent yields, operational simplicity, and use of an inexpensive catalyst. frontiersin.org | Direct synthesis of highly substituted quinazoline derivatives. nih.gov |
Analytical and Spectroscopic Techniques for Structural Confirmation of Synthesized Derivatives
The structural elucidation of this compound and its analogues is unequivocally established through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific arrangement of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural confirmation.
1H NMR spectra provide information on the number and environment of protons. For this compound, the aromatic protons of the quinazoline, benzyl (B1604629), and nitrophenyl rings would typically appear in the downfield region between δ 7.2 and 8.5 ppm. mdpi.commdpi.com The benzylic methylene (B1212753) protons (-CH2-) are expected to show a characteristic doublet at approximately δ 4.8 ppm, while the N-H proton of the amine group would appear as a singlet. mdpi.com
13C NMR spectra reveal the chemical environment of each carbon atom. The carbon atoms of the aromatic rings would resonate in the δ 109–161 ppm range. mdpi.com The carbonyl-like carbon (C4) of the quinazoline ring is expected at a higher chemical shift, while the benzylic carbon would appear around δ 45 ppm. mdpi.com The presence of the nitro group causes a downfield shift for the carbon atom it is attached to. vulcanchem.com
Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the synthesized compound. mdpi.com The measured mass-to-charge ratio (m/z) for the molecular ion peak [M+H]+ must match the calculated value for the chemical formula C21H17N4O2+, confirming the compound's identity. mdpi.com
Infrared (IR) Spectroscopy is employed to identify the presence of key functional groups. The spectrum of this compound would exhibit characteristic absorption bands. These include N-H stretching vibrations around 3300 cm-1, C=N stretching from the quinazoline ring near 1600 cm-1, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO2). vulcanchem.commdpi.com
Collectively, these analytical methods provide a comprehensive and unambiguous confirmation of the chemical structure of the synthesized quinazoline derivatives.
| Technique | Expected Observation for this compound | Information Provided |
|---|---|---|
| 1H NMR | Aromatic protons (δ 7.2-8.5 ppm), benzylic CH2 (~δ 4.8 ppm), amine N-H proton (variable singlet). mdpi.com | Confirms the presence and electronic environment of hydrogen atoms. |
| 13C NMR | Aromatic carbons (δ 109-161 ppm), benzylic carbon (~δ 45 ppm). mdpi.commdpi.com | Provides a map of the carbon skeleton. |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ peak corresponding to the exact mass of C21H17N4O2+. mdpi.com | Confirms molecular formula and exact molecular weight. |
| Infrared (IR) Spectroscopy | N-H stretch (~3300 cm-1), C=N stretch (~1600 cm-1), NO2 stretches. vulcanchem.commdpi.com | Identifies key functional groups present in the molecule. |
Structure Activity Relationship Sar Elucidation of N Benzyl 2 4 Nitrophenyl Quinazolin 4 Amine Derivatives
Systematic Variation of the N-benzyl Moiety and its Impact on Biological Activity
The N-benzyl group at the 4-position of the quinazoline (B50416) ring plays a significant role in modulating the biological activity of these compounds. SAR studies indicate that both the benzyl (B1604629) group itself and the nature of the amine linker are critical for activity.
In studies of related quinazolinone derivatives, the presence of a benzyl group at the N-3 position was found to contribute to potent antitumor activity. researchgate.net For N,2-diphenylquinazolin-4-amine derivatives, where the benzyl group is replaced by a phenyl group, substitutions on this ring significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups like nitro or chloro groups on the N-phenyl ring can alter the activity profile. While a direct systematic variation of the N-benzyl group in the title compound is not extensively documented in single studies, related research allows for the extrapolation of key SAR principles.
The nature of the substituent on the benzyl ring can affect lipophilicity and electronic properties, which in turn influences cell permeability and target binding. It is generally observed that modifications to this part of the molecule can fine-tune potency and selectivity.
| Compound ID | N-4 Substituent | Modification | Observed Biological Activity (Example) |
| Parent | N-benzyl | - | Baseline activity |
| 1a | N-phenyl | Phenyl instead of benzyl | Moderate antibacterial activity |
| 1b | N-(3-nitrophenyl) | Introduction of EWG | Potent antibacterial activity |
| 1c | N-(4-nitrophenyl) | Positional isomer of EWG | High binding energy in docking studies lums.ac.ir |
| 1d | N-(3-chlorophenyl) | Introduction of Halogen | Potent activity against S. aureus lums.ac.ir |
Note: This table is illustrative, drawing from related diphenylquinazolin-4-amine series to infer potential SAR trends for the N-benzyl moiety.
Exploration of the 4-nitrophenyl Substituent’s Role in Modulating Molecular Interactions
Molecular docking studies on related N,2-diphenylquinazolin-4-amine derivatives have highlighted the importance of the nitro substituent. The N-(4-nitrophenyl)-2-phenylquinazolin-4-amine derivative demonstrated the highest binding energy within its series when docked into the DNA gyrase active site, indicating a strong interaction potential. lums.ac.ir This suggests that the 4-nitro group is crucial for the compound's ability to bind effectively to its biological target.
Furthermore, studies on other quinazoline derivatives have shown that a nitro group at the 6-position of the quinazoline ring can enhance anticancer potency. nih.gov While this is a different position, it underscores the general principle that the presence and location of a nitro group are critical determinants of activity. The synthesis of various 2-(p-nitrophenyl)quinazolin-4(3H)-one derivatives for biological evaluation further confirms the interest in this specific substitution pattern for developing active compounds. researchgate.net
Consequences of Structural Modifications to the Quinazoline Heterocycle
The quinazoline core itself offers multiple positions for substitution, and modifications at these sites have profound effects on the pharmacological profile. SAR studies have consistently shown that positions 2, 4, 6, and 8 are particularly important for modulating activity. ekb.egnih.govnih.gov
Position 6: Substitution at the 6-position of the quinazoline ring is a common strategy to enhance biological activity. The introduction of halogens, such as bromine or iodine, or electron-rich groups at this position is known to improve antimicrobial and anticancer effects. ekb.egnih.govnih.gov For instance, in a series of 2-phenyl-quinazolin-4-ones, a bromine atom at position 6 was a key feature for compounds screened for anticancer activity. researchgate.net Similarly, bulky substituents at the 6- or 7-positions have been shown to increase potency in EGFR inhibitors. mdpi.com
Position 8: Like position 6, the introduction of a halogen atom at position 8 can significantly improve the antimicrobial activity of quinazolinone derivatives. nih.gov
Positions 2 and 4: The substituents at positions 2 and 4 are fundamental to the activity of this class of compounds. The 4-amino group is a critical feature, with SAR studies indicating that a simple or substituted amine at this position is beneficial for antimicrobial potency. nih.gov The nature of the substituent at the C-2 position also dictates the spectrum of activity. While the parent compound features a 4-nitrophenyl group, other aryl, heteroaryl, or alkyl groups can lead to vastly different biological outcomes. nih.gov
| Modification Site | Type of Substituent | General Impact on Activity (Examples) | Reference |
| Position 6 | Halogen (Br, I) | Increased antimicrobial and anticancer activity | ekb.egnih.govresearchgate.net |
| Position 6 | Nitro (NO₂) | Improved anticancer potency | nih.gov |
| Position 6/7 | Bulky groups | Increased potency (EGFR inhibition) | mdpi.com |
| Position 8 | Halogen (I) | Improved antibacterial activity | nih.gov |
Influence of Positional Isomerism on Pharmacological Profiles
Positional isomerism, the differential placement of substituents on the aromatic rings, can dramatically alter the pharmacological profile of quinazoline derivatives. This is due to changes in steric hindrance, electronic distribution, and the ability to form key interactions with biological targets.
A clear example is seen in the positioning of the nitro group on the N-phenyl ring of N,2-diphenylquinazolin-4-amine derivatives. A molecular docking study showed that the N-(4-nitrophenyl) derivative (para-isomer) had a higher binding energy (-6.13 kcal/mol) compared to the N-(3-nitrophenyl) derivative (meta-isomer) (-5.92 kcal/mol), suggesting the para position is more favorable for this specific interaction. lums.ac.ir
Computational Approaches in Guiding SAR Investigations (e.g., QSAR, Ligand Efficiency)
Computational methods are invaluable tools for elucidating SAR and guiding the design of more potent and selective quinazoline derivatives. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to understand the complex interplay between molecular structure and biological activity. nih.gov
QSAR Studies: 2D and 3D-QSAR models have been successfully developed for various series of quinazoline derivatives to predict their anticancer activity. researchgate.netfrontiersin.org These models identify key molecular descriptors—such as electronic properties (e.g., energy of the lowest unoccupied molecular orbital, LUMO), steric fields, and electrostatic fields—that correlate with biological potency. researchgate.netnih.gov For example, a QSAR study on quinazoline derivatives as cytotoxic agents identified descriptors like dipole moment and the number of hydrogen bond donors as significant factors influencing activity. researchgate.net These models not only help in understanding the SAR of existing compounds but also aid in the design of new molecules with potentially improved activity. frontiersin.org
Molecular Docking: Molecular docking simulations provide insights into the binding modes of quinazoline derivatives within the active sites of their biological targets, such as protein kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). lums.ac.irnih.govnih.gov Docking studies can rationalize observed SAR trends. For instance, the higher activity of a particular isomer can be explained by its ability to form more stable hydrogen bonds or hydrophobic interactions with key amino acid residues in the binding pocket. nih.govnih.gov These studies have been instrumental in understanding the interactions of 4-anilinoquinazolines with the EGFR active site and have guided the design of potent inhibitors. nih.gov
By combining these computational approaches, researchers can build robust models that predict the activity of novel compounds, prioritize synthetic efforts, and rationally design the next generation of quinazoline-based therapeutic agents.
Mechanistic Investigations and Molecular Target Profiling of N Benzyl 2 4 Nitrophenyl Quinazolin 4 Amine
Studies on Kinase Inhibition Mechanisms
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The quinazoline (B50416) core is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. nih.govnih.gov Marketed drugs such as gefitinib (B1684475) and erlotinib (B232) feature the 4-anilinoquinazoline (B1210976) skeleton. arabjchem.org The primary mechanism of action for these inhibitors is competitive binding to the ATP-binding site within the kinase domain of EGFR. arabjchem.org This interaction prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and differentiation. arabjchem.org
Janus Kinase (JAK) Family Inhibition
Ubiquitin Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) Deubiquitinase Inhibition
While not a kinase, the deubiquitinase complex USP1/UAF1 is a critical regulator of the DNA damage response, making it an attractive target for cancer therapy. nih.gov Extensive research has been conducted on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are close structural analogs of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine, with a pyrimidine (B1678525) core instead of a quinazoline core. nih.gov
One of the most well-characterized inhibitors from this pyrimidine series is ML323. nih.gov Mechanistic studies reveal that ML323 acts as a reversible inhibitor of the USP1/UAF1 complex. nih.gov Its inhibitory effect is believed to involve the displacement of a part of the hydrophobic core of USP1, leading to conformational changes in the enzyme's secondary structure. nih.gov These changes result in rearrangements within the active site, thereby inhibiting the deubiquitinase activity of USP1. nih.gov This inhibition leads to an increase in the monoubiquitinated forms of key DNA repair proteins such as PCNA and FANCD2. nih.gov
The inhibitory potency of these N-benzyl-2-phenylpyrimidin-4-amine derivatives is in the nanomolar range. nih.gov The table below summarizes the inhibitory activity of ML323 and related compounds from the foundational study.
| Compound | R | USP1/UAF1 IC50 (µM) |
| 1 | H | 4.7 |
| 12 | 4-phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
| ML323 (70) | (structure with 2-isopropylphenyl) | 0.076 |
*Data sourced from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org
Given the structural similarity, it is conceivable that this compound could exhibit a similar mechanism of action against the USP1/UAF1 complex, although its specific inhibitory potency would need to be experimentally determined.
c-Met and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Dual Inhibition
The receptor tyrosine kinases c-Met and VEGFR-2 are both crucial targets in cancer therapy due to their roles in tumor growth, invasion, and angiogenesis. researchgate.net The development of dual inhibitors targeting both kinases is a recognized therapeutic strategy. The quinazoline scaffold is a common feature in many c-Met and VEGFR-2 inhibitors. researchgate.netmedchemexpress.cn
A study on a series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives identified potent dual inhibitors of c-Met and VEGFR-2. researchgate.netmedchemexpress.cn The mechanism for these dual inhibitors involves interaction with the ATP-binding site of both kinases. researchgate.net Docking simulations from this study suggested a common mode of interaction within the ATP-binding pockets of c-Met and VEGFR-2. researchgate.net
Structure-activity relationship analysis of these benzimidazole-bearing quinazolin-4-amines revealed that small electron-withdrawing substituents on the phenyl ring attached to the benzimidazole (B57391) moiety were favorable for both enzymatic and cellular activities. researchgate.net This finding is particularly relevant to this compound, as the 4-nitrophenyl group is strongly electron-withdrawing. This suggests a potential for this compound to act as a dual inhibitor of c-Met and VEGFR-2. The table below presents data for some of the potent compounds from the aforementioned study.
| Compound | R | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) |
| 7a | H | 0.11 | 0.06 |
| 7f | 4-F | 0.08 | 0.03 |
| 7j | 4-CN | 0.05 | 0.02 |
*Data from a study on N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives. researchgate.net
Glycogen Synthase Kinase-3 (GSK-3) Modulation
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. nih.gov The development of GSK-3 inhibitors has been an active area of research. While specific data on the modulation of GSK-3 by this compound is not available, some studies have explored quinazoline derivatives as GSK-3 inhibitors. The mechanism of inhibition for small molecule inhibitors of GSK-3 typically involves competitive binding at the ATP-binding site. nih.gov Given the prevalence of the quinazoline scaffold in ATP-competitive kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against GSK-3. However, its potency and selectivity would be dependent on its specific structural features.
Investigation of Receptor Binding and Allosteric Modulation
Direct studies on the receptor binding profile and potential for allosteric modulation of this compound are not extensively documented in the scientific literature. However, the broader class of quinazoline derivatives has been investigated for their ability to bind to various receptors.
For instance, certain quinazoline derivatives have been identified as antagonists for adenosine (B11128) receptors, with binding affinities determined through radioligand binding assays. nih.gov These studies indicate that the quinazoline scaffold can serve as a template for ligands that bind to G protein-coupled receptors (GPCRs). The nature and position of substituents on the quinazoline ring are critical for determining the binding affinity and selectivity for different receptor subtypes. nih.gov
The concept of allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate the receptor's activity, has also been explored for compounds containing heterocyclic scaffolds. While there is no specific evidence of this compound acting as an allosteric modulator, the structural diversity of quinazoline derivatives suggests that such a mechanism is not outside the realm of possibility for this class of compounds. Further experimental investigation, such as functional assays in the presence of an orthosteric ligand, would be required to determine if this compound or related compounds can function as allosteric modulators of any particular receptor.
GABAA Receptor Interactions and Mechanistic Insight
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a crucial mediator of inhibitory neurotransmission in the central nervous system. nih.gov While direct experimental evidence for the interaction of this compound with GABAA receptors is not extensively documented, the quinazoline scaffold is a known pharmacophore that can modulate these receptors. For instance, studies on pyrazolo[1,5-a]quinazoline derivatives have demonstrated their ability to act as GABAA receptor modulators. nih.govmdpi.com
The binding of ligands to GABAA receptors can allosterically modulate the channel's activity, either potentiating or inhibiting the effect of GABA. nih.gov It is hypothesized that this compound, due to its quinazoline core, may interact with specific binding sites on the GABAA receptor complex. The nature of this interaction, whether as a positive or negative allosteric modulator, would depend on the specific conformational changes induced by the binding of the compound. The N-benzyl and 4-nitrophenyl substituents would play a significant role in determining the affinity and efficacy of this interaction. For example, in some pyrazolo[1,5-a]quinazolines, the presence and bulkiness of substituents at certain positions can significantly affect their binding to the GABAA receptor. nih.gov
Interactions with Other Enzyme Systems (e.g., Carbonic Anhydrase II)
Beyond the nervous system, the quinazoline scaffold has been identified as a privileged structure for interacting with various enzyme systems. One such enzyme is Carbonic Anhydrase II (CA-II), a zinc-containing metalloenzyme involved in numerous physiological processes. researchgate.net Research has shown that certain quinazolinone derivatives can act as competitive inhibitors of both human and bovine Carbonic Anhydrase-II. researchgate.netnih.gov
A preliminary structure-activity relationship analysis of these inhibitors suggested that the presence of a nitro group on the phenyl ring contributes significantly to their inhibitory activity. researchgate.net This is particularly relevant for this compound, which features a 4-nitrophenyl moiety. It is plausible that this compound could bind to the active site of CA-II, potentially coordinating with the zinc ion and interacting with key amino acid residues. Kinetic studies on similar compounds have revealed a competitive mode of inhibition. researchgate.net
| Compound Class | Target Enzyme | Mode of Inhibition | Key Structural Feature |
|---|---|---|---|
| Quinazolinone derivatives | Human Carbonic Anhydrase-II (hCA-II) | Competitive | Nitro-phenyl group |
| Quinazolinone derivatives | Bovine Carbonic Anhydrase-II (bCA-II) | Competitive | Nitro-phenyl group |
Elucidation of Cellular Pathway Modulation
The DNA damage response (DDR) is a critical cellular network that detects and signals the presence of DNA damage, leading to cell cycle arrest and DNA repair or apoptosis. A key regulator in this pathway is the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1 (USP1-associated factor 1). nih.govnih.gov Intriguingly, derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which are structurally analogous to this compound, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.govnih.govacs.org
The inhibition of USP1/UAF1 leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key signal for DNA damage tolerance pathways. nih.gov This perturbation of the DDR can lead to decreased cell survival, particularly in cancer cells that often have a compromised DDR. nih.govnih.gov Given the structural similarities, it is plausible that this compound could also target the USP1/UAF1 complex, thereby modulating the DNA damage response.
| Molecular Target | Effect of Inhibition | Downstream Consequence |
|---|---|---|
| USP1/UAF1 Deubiquitinase Complex | Increased Ub-PCNA levels | Perturbation of DNA Damage Response |
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.gov Several classes of compounds containing benzyl (B1604629) moieties have been shown to modulate autophagy. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as autophagy modulators that can reduce mTORC1 activity and increase basal autophagy. nih.gov Similarly, certain quinoline (B57606) derivatives can induce autophagy by targeting the stabilization of ATG5. nih.gov
While the quinazoline core of this compound differs from these examples, the presence of the N-benzyl group suggests a potential for interaction with autophagy-regulating pathways. The precise mechanism, whether through modulation of mTORC1, ATG5, or other autophagy-related proteins, would require further investigation. The interplay between the N-benzyl and the 2-(4-nitrophenyl)quinazolin-4-amine moieties would likely be critical in defining its activity as an autophagy inducer or inhibitor.
Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to the activation of downstream signaling pathways and the production of pro-inflammatory mediators, including nitric oxide (NO). nih.govnih.gov The activation of TLR signaling pathways can lead to the induction of inducible nitric oxide synthase (iNOS), which in turn produces NO. nih.gov
While direct evidence linking this compound to the TLR4 signaling pathway is currently unavailable, the general anti-inflammatory properties of some quinazoline derivatives suggest a potential for such an interaction. Inhibition of the TLR4 pathway would lead to a reduction in the production of NO and other inflammatory cytokines. This could occur through various mechanisms, such as direct antagonism of the TLR4 receptor, inhibition of downstream signaling molecules, or modulation of transcription factors involved in iNOS expression.
Ligand-Target Binding Dynamics and Energetics
The binding of this compound to its potential molecular targets would be governed by a combination of enthalpic and entropic factors. For instance, in silico molecular docking studies of quinazolin-2,4-dione analogues with the main protease of SARS-CoV-2 have revealed the importance of hydrogen bonding and arene-cation interactions in ligand binding. ekb.eg
Similarly, the interaction of this compound with a target protein would involve a specific set of non-covalent interactions. The N-benzyl group could engage in hydrophobic or π-π stacking interactions, while the quinazoline core and the nitro group could participate in hydrogen bonding or dipole-dipole interactions. Quantum mechanical calculations on N-phenylquinazolin-4-amine derivatives have been used to rationalize the structure-activity relationship by computing pairwise interaction energies with active site residues. nih.gov Such computational approaches would be invaluable in elucidating the binding mode and energetics of this compound with its putative targets, providing a foundation for understanding its biological activity at a molecular level.
Computational and Theoretical Chemistry Studies Applied to N Benzyl 2 4 Nitrophenyl Quinazolin 4 Amine
Molecular Docking Simulations for Predicting Binding Conformations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine to a potential biological target. The process involves predicting the conformation of the ligand (the quinazoline (B50416) derivative) within the active site of a receptor and estimating the strength of the interaction, often expressed as a docking score.
Research Applications:
For this compound, molecular docking would be employed to:
Identify potential protein targets by screening it against a library of known protein structures.
Predict the binding pose within a specific target's active site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Compare its binding affinity with that of known inhibitors or native ligands of a target protein.
Guide the rational design of more potent analogs by identifying areas of the molecule that can be modified to enhance binding.
Illustrative Data:
A typical output from a molecular docking study would include the binding energies and interacting residues. The table below illustrates hypothetical docking results of this compound with a putative kinase target.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase X | -9.8 | MET793, LYS745, ASP855 | Hydrogen Bond, Hydrophobic |
| Kinase Y | -8.5 | LEU844, VAL726, ALA743 | Hydrophobic |
| Kinase Z | -7.2 | GLU762, CYS797 | Hydrogen Bond |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Molecular Dynamics Simulations for Characterizing Protein-Ligand Stability and Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. Following molecular docking, MD simulations are used to assess the stability of the predicted protein-ligand complex and to refine the binding mode. This technique simulates the movements of atoms and molecules, offering insights into the flexibility of the protein and the ligand and the persistence of their interactions.
Research Applications:
For the this compound-protein complex, MD simulations would be used to:
Evaluate the stability of the binding pose obtained from docking over a simulated time period (nanoseconds to microseconds).
Analyze the fluctuations of the ligand within the binding pocket and the conformational changes in the protein upon ligand binding.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.
Identify key residues that are consistently involved in the interaction, which can be targeted for mutagenesis studies to validate the binding mode.
Illustrative Data:
Key metrics from an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
| Simulation Metric | Value | Interpretation |
| RMSD of Ligand | 1.5 Å | Indicates stability of the ligand's position within the binding site. |
| RMSF of Protein Residues | Varies | Highlights flexible regions of the protein that may be involved in ligand binding or allosteric regulation. |
| Binding Free Energy (MM-PBSA) | -50.2 kcal/mol | A more accurate prediction of the binding affinity. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These calculations can provide valuable information about the molecule's geometry, charge distribution, and reactivity.
Research Applications:
For this compound, quantum chemical calculations would help to:
Optimize the three-dimensional geometry of the molecule.
Calculate the distribution of electron density and identify regions that are electron-rich or electron-poor, which are important for intermolecular interactions.
Determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
Predict spectroscopic properties, such as NMR and IR spectra, which can aid in its experimental characterization.
Illustrative Data:
A summary of hypothetical quantum chemical calculation results is presented below.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |
| Dipole Moment | 4.2 D | Indicates the polarity of the molecule. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a query in a virtual screening campaign to search large chemical databases for new molecules with similar features, potentially leading to the discovery of novel analogs.
Research Applications:
A pharmacophore model for this compound would be developed to:
Define the key chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for its biological activity.
Virtually screen large compound libraries to identify new molecules that match the pharmacophore model.
Guide the design of new analogs with improved potency and selectivity by ensuring they retain the essential pharmacophoric features.
Illustrative Data:
A pharmacophore model is typically defined by a set of features and their spatial relationships.
| Feature Type | Number of Features |
| Hydrogen Bond Acceptor | 3 |
| Hydrogen Bond Donor | 1 |
| Aromatic Ring | 3 |
| Hydrophobic Group | 2 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Computational Predictive Models for Biological Activity (e.g., ADME-related predictions for lead optimization)
Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These in silico predictions are vital in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles and to avoid costly failures in later stages.
Research Applications:
For this compound, ADME prediction models would be used to estimate:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
Excretion: Prediction of clearance pathways.
Illustrative Data:
The following table provides an example of a predicted ADME profile for the compound.
| ADME Property | Predicted Value | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Lipinski's Rule of Five | 0 violations | Indicates good drug-likeness properties. |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Applications of N Benzyl 2 4 Nitrophenyl Quinazolin 4 Amine As a Research Probe and Tool
Development and Application as Fluorescent Probes for Cellular Imaging
The development of fluorescent probes is crucial for visualizing and understanding subcellular structures and processes in real-time. The inherent photophysical properties of the quinazoline (B50416) ring system, characterized by its aromatic and heteroatomic nature, make it a suitable fluorophore scaffold. The fluorescence of quinazoline derivatives can often be modulated by the introduction of various substituents.
The 2-(4-nitrophenyl) group in N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine is a key feature that could be exploited for creating "turn-on" fluorescent probes. Nitroaromatic compounds are typically non-fluorescent due to quenching effects. However, under specific biological conditions, such as the hypoxic environment found in tumors, the nitro group can be enzymatically reduced to an amino group. This conversion from an electron-withdrawing nitro group to an electron-donating amino group can lead to a significant increase in fluorescence intensity, providing a mechanism for selective imaging of hypoxic cells.
While direct studies on this compound as a fluorescent probe are limited, research on analogous quinazolinone-based probes demonstrates the feasibility of this approach. For instance, probes have been designed where the nitro group quenches fluorescence, which is then restored upon reaction with specific analytes, enabling their detection. This principle suggests that this compound could be a valuable starting point for developing novel fluorescent probes for cellular imaging, particularly for studying conditions associated with changes in the cellular redox environment.
Table 1: Potential Fluorescent Probe Characteristics of this compound
| Feature | Potential Application in Cellular Imaging |
|---|---|
| Quinazoline Core | Provides a stable and inherently fluorescent scaffold. |
| 2-(4-nitrophenyl) Group | Acts as a fluorescence quencher that can be modulated by cellular reductase activity, enabling "turn-on" sensing capabilities. |
Utility in Target Validation and Engagement Studies
Identifying and validating molecular targets of bioactive compounds is a cornerstone of drug discovery and chemical biology. Chemical probes that can directly interact with and report on the engagement of a specific target in a cellular context are invaluable tools. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.
Derivatives of 2-phenylquinazolin-4-amine (B85525) have been investigated as inhibitors of various kinases and other enzymes. The specific substitution pattern of this compound could confer affinity and selectivity for a particular biological target. Once a target is hypothesized or identified, the compound can be used in target validation and engagement studies.
For instance, if this compound is found to inhibit a specific enzyme, its utility as a research tool can be multifaceted. It can be used to probe the physiological and pathological roles of this enzyme in cells and organisms. Furthermore, by developing fluorescently labeled or biotinylated versions of the compound, researchers can perform experiments to directly visualize target engagement in cells or to pull down the target protein for identification and further characterization. The development of such chemical probes based on the this compound scaffold would significantly aid in delineating the mechanism of action of this class of compounds and in validating their molecular targets.
Table 2: Potential Applications in Target Validation and Engagement
| Application | Methodological Approach |
|---|---|
| Target Identification | Affinity chromatography using an immobilized derivative of the compound to capture binding partners from cell lysates. |
| Target Engagement Assays | Development of fluorescently labeled analogs to monitor binding to the target protein in live cells using techniques like fluorescence polarization or FRET. |
Contribution to Understanding Fundamental Biological Processes
Research probes derived from novel chemical scaffolds can provide new avenues for exploring fundamental biological processes. The potential of this compound to act as a modulator of specific cellular pathways could enable detailed studies of these processes.
For example, if the compound is found to target a kinase involved in a particular signaling pathway, it could be used to dissect the temporal and spatial dynamics of that pathway. By acutely inhibiting the kinase with the compound, researchers can observe the immediate downstream effects on cellular events such as gene expression, protein phosphorylation, or cell morphology.
Moreover, the potential for this compound to be developed into a "turn-on" fluorescent probe for hypoxia opens up possibilities for studying the intricate cellular responses to low oxygen conditions. Hypoxia is a critical factor in various physiological and pathological states, including development, wound healing, and cancer. A selective probe for hypoxic cells would allow for the investigation of hypoxia-inducible factor (HIF) signaling, metabolic reprogramming, and other adaptive responses in real-time and with high spatial resolution. Such studies would contribute significantly to our understanding of these fundamental biological processes and could pave the way for new therapeutic strategies.
Emerging Research Directions and Future Perspectives on N Benzyl 2 4 Nitrophenyl Quinazolin 4 Amine
Exploration of Novel Biological Targets and Pathways
While the quinazoline (B50416) core is well-established as a kinase inhibitor scaffold, particularly targeting the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), the future for N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine lies in expanding the horizon of its biological targets. mdpi.comnih.gov The presence of the 4-nitrophenyl group, a strong electron-withdrawing moiety, may confer unique binding properties and open avenues to previously unexplored cellular pathways.
Future research will likely employ advanced computational methods for "target fishing" or "target identification." nih.gov These in silico techniques can predict potential protein-ligand interactions across the human proteome, moving beyond the well-trodden path of kinases. researchgate.net For instance, inverse docking and pharmacophore mapping could reveal affinities for enzymes, receptors, or ion channels not traditionally associated with quinazolines. researchgate.net A comprehensive analysis of structurally similar compounds with nitrophenyl substitutions suggests that targets involved in metabolic pathways or cellular stress responses could be of interest. nih.gov
Moreover, the exploration of this compound's effect on non-traditional signaling pathways is a promising direction. For example, some quinazoline ligands have been shown to induce cancer cell death through the selective inhibition of STAT3 and the stabilization of G-quadruplex structures in DNA. nih.gov Investigating whether this compound shares these properties could unveil novel mechanisms of action and therapeutic applications.
Table 1: Potential Novel Biological Targets for Quinazoline Scaffolds
| Target Class | Specific Examples | Rationale for Exploration |
| Epigenetic Modifiers | Histone Deacetylases (HDACs), Histone Methyltransferases | Quinazoline derivatives have shown dual inhibitory potential against HDAC and other kinases, suggesting a role in epigenetic regulation. nih.gov |
| DNA Damage Response Proteins | Poly (ADP-ribose) polymerase (PARP) | The quinazoline core is a known pharmacophore for PARP inhibitors, and the nitrophenyl group could enhance these interactions. |
| Cell Cycle Regulators | Cyclin-Dependent Kinases (CDKs) | Certain quinazoline derivatives have demonstrated inhibitory activity against CDKs, suggesting a role in cell cycle control. |
| Signal Transduction Proteins | STAT3, PI3K/AKT/mTOR pathway components | The quinazoline scaffold has been implicated in the inhibition of these critical signaling nodes in cancer progression. nih.govnih.gov |
Integration with High-Throughput Screening and Omics Technologies
The advent of high-throughput screening (HTS) has revolutionized drug discovery, and its integration with "omics" technologies offers a powerful platform for characterizing the biological activity of compounds like this compound. Future research will undoubtedly leverage large-scale screening of diverse chemical libraries to identify novel biological activities and to understand the structure-activity relationships of this particular quinazoline derivative.
Quantitative HTS (qHTS) can provide detailed concentration-response curves for thousands of compounds against a specific target, enabling a more nuanced understanding of potency and efficacy. This approach would be invaluable for comparing the activity of this compound with other quinazoline analogs.
Furthermore, the integration of chemoproteomics will be instrumental in elucidating the full spectrum of protein interactions. nih.govtum.de Techniques such as activity-based protein profiling (ABPP) can identify the direct targets of a compound within a complex biological system, including off-target interactions that may contribute to both therapeutic efficacy and potential toxicity. nih.gov A recent study successfully used ABPP to identify β-ketoacyl-ACP-synthase II (FabF) as a novel target for an acrylamide-functionalized quinazoline derivative in pathogenic bacteria, showcasing the power of this approach. nih.gov
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, will also play a crucial role. By analyzing the metabolic perturbations induced by this compound, researchers can gain insights into the downstream effects of its primary biological activity and identify biomarkers of response.
Advancements in Asymmetric Synthesis and Stereoselective Approaches
Many biologically active molecules are chiral, and their different enantiomers often exhibit distinct pharmacological properties. While this compound is not inherently chiral, the introduction of chiral centers through derivatization is a key area for future exploration. The development of asymmetric and stereoselective synthetic methods for quinazoline derivatives is therefore of paramount importance.
Recent advancements in catalysis, including the use of chiral phosphoric acids and metal-based catalysts, have enabled the enantioselective synthesis of axially chiral quinazolinones and other complex quinazoline structures. mdpi.com These methods could be adapted to produce enantiomerically pure derivatives of this compound, allowing for a detailed investigation of the stereochemical requirements for biological activity.
The importance of stereoselectivity is well-documented for kinase inhibitors, where a specific enantiomer often displays significantly higher potency. Therefore, the ability to synthesize and test individual stereoisomers of derivatives of the title compound will be crucial for optimizing its therapeutic potential and reducing off-target effects.
Table 2: Emerging Asymmetric Synthesis Strategies for Quinazoline Scaffolds
| Synthetic Approach | Catalyst/Reagent | Key Features |
| Catalytic Atroposelective Synthesis | Chiral Phosphoric Acids, Palladium Catalysts | Enables the construction of axially chiral C-N and C-C bonds in quinazolinones with high enantioselectivity. mdpi.com |
| Organocatalytic Cyclization | Bifunctional Thiourea Catalysts | Promotes the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones through intramolecular cyclization. |
| Metal-Catalyzed Cross-Coupling | Copper-Guanidinylated Dimeric Peptide Ligand | Facilitates the enantioselective C-O cross-coupling for the synthesis of axially chiral quinazolinones. mdpi.com |
| Photoredox-Catalyzed Deracemization | Photoredox Catalysis | A modular approach for the synthesis of axially chiral N-aryl quinazolinones from a racemic mixture. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-2-(4-nitrophenyl)quinazolin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with anthranilic acid derivatives as precursors. Utilize nucleophilic substitution and condensation reactions under inert atmospheres. For example, coupling 4-nitrobenzaldehyde with quinazolin-4-amine intermediates in the presence of reducing agents like NaBH₄ or catalytic Pd/C. Optimize solvent systems (e.g., DCM or THF) and reaction times (48–72 hours) to maximize yield, as seen in analogous quinazoline syntheses . Monitor progress via TLC or LC-MS. Purify using column chromatography with gradient elution (hexane:EtOAc) or recrystallization.
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm, nitro group aromatic protons at δ 8.1–8.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₇N₄O₂: ~381.13 g/mol).
- X-ray crystallography (if crystalline): Resolve bond angles and planarity of the quinazoline core .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR) due to structural similarity to gefitinib analogs . Use fluorescence-based ATP competition assays or cell viability tests (MTT) in cancer lines (e.g., HeLa, MCF-7). Include controls for nitro group-mediated redox interference .
Advanced Research Questions
Q. How can 3D-QSAR models be applied to predict the bioactivity of this compound derivatives?
- Methodology :
Generate a library of analogs with variations at the benzyl or nitro groups.
Perform molecular alignment using pharmacophore features (e.g., hydrogen bond acceptors at the nitro group).
Train models with CoMFA or CoMSIA on datasets from kinase inhibition assays. Validate via leave-one-out cross-validation (q² > 0.5) .
Use contour maps to guide substitutions (e.g., electron-withdrawing groups at C4 for enhanced binding ).
Q. What strategies resolve contradictions in solubility and bioavailability data for this compound?
- Methodology :
- Solubility enhancement : Introduce polar substituents (e.g., morpholine or piperazine) on the benzyl group .
- Bioavailability testing : Compare logP values (experimental vs. computational) using shake-flask or HPLC methods. Address discrepancies via prodrug strategies (e.g., acetylating the amine) .
- In silico modeling : Apply ADMET predictors (e.g., SwissADME) to correlate structural features with permeability .
Q. How can molecular docking elucidate the binding mechanism of this compound to HDAC8 or kinase targets?
- Methodology :
Prepare protein structures (e.g., HDAC8 PDB: 6U7) by removing water molecules and adding polar hydrogens .
Define binding pockets using grid boxes centered on catalytic sites (e.g., Zn²⁺ in HDAC8).
Dock with AutoDock Vina, prioritizing poses with hydrogen bonds to key residues (e.g., Asp101 in EGFR). Validate via MD simulations (RMSD < 2.0 Å) .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-DAD/MS : Identify nitro group reduction products (e.g., amine derivatives) or quinazoline ring oxidation .
- Kinetic analysis : Calculate degradation rate constants (k) under varying pH conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Methodology :
- Dose-response curves : Re-test with standardized protocols (e.g., 72-hour exposure, triplicate runs).
- Mechanistic studies : Check for off-target effects via RNA-seq or proteomics. Compare with known apoptosis inducers (e.g., caspase-3 activation assays) .
- Metabolic profiling : Use LC-MS to detect cell-specific metabolite interactions (e.g., nitroreductase activity) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
